5,7-Difluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
5,7-Difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities. The incorporation of fluorine atoms into the quinoline structure enhances its chemical and biological properties, making it a valuable compound in various fields of research and industry .
Biochemical Analysis
Biochemical Properties
5,7-Difluoro-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calpain, a calcium-dependent cysteine protease, leading to the cleavage of CDK5 natural precursor p35, which forms a stable complex with CDK5/p25 . This interaction results in the hyperphosphorylation of tau, a protein associated with neurodegenerative diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with calpain and CDK5/p25 complex formation leads to alterations in cell signaling pathways that are crucial for neuronal function . Additionally, it affects gene expression by inducing hyperphosphorylation of tau, which can impact cellular metabolism and lead to neurodegenerative conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound binds to calpain, facilitating the cleavage of CDK5 natural precursor p35 and forming a stable CDK5/p25 complex . This complex leads to the hyperphosphorylation of tau, which is a critical event in the pathogenesis of neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including neurotoxicity due to excessive hyperphosphorylation of tau . Understanding the dosage threshold is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as calpain, influencing metabolic flux and metabolite levels. The compound’s role in modulating enzyme activity and gene expression highlights its potential impact on metabolic pathways related to neurodegenerative diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s ability to cross the blood-brain barrier and accumulate in neuronal tissues is particularly significant for its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in neuronal cells and interaction with calpain and CDK5/p25 complex formation are essential for its role in modulating cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-difluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-difluoroaniline with acrolein or crotonic aldehyde under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
5,7-Difluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or antineoplastic activities .
Comparison with Similar Compounds
- 5,6-Difluoro-1,2,3,4-tetrahydroquinoline
- 5,7,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness: 5,7-Difluoro-1,2,3,4-tetrahydroquinoline is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 5 and 7 positions enhances its reactivity and potential biological activity compared to other fluorinated quinolines .
Properties
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKXXRUGRVDIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)F)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276194 | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-78-8 | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939758-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-difluoro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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